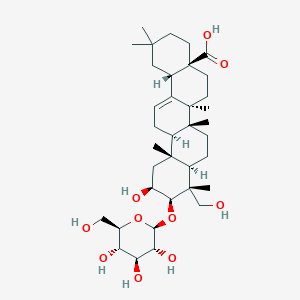

Bayogenin 3-O-beta-D-glucopyranoside

Description

Overview of Triterpenoid (B12794562) Saponins (B1172615) in Phytochemistry and Plant Biology Research

Triterpenoid saponins are a major class of naturally occurring compounds found widely throughout the plant kingdom and also in some marine organisms. mdpi.comiomcworld.com Chemically, they are glycosides, meaning they consist of a non-sugar component (an aglycone or sapogenin) attached to one or more sugar chains (the glycone). biointerfaceresearch.comwikipedia.org In the case of triterpenoid saponins, the aglycone is a 30-carbon triterpene skeleton derived from the cyclization of a precursor molecule called 2,3-oxidosqualene. nih.gov This core structure then undergoes various modifications, such as oxidation and glycosylation, to produce a vast diversity of saponin (B1150181) structures. nih.gov

These molecules are amphiphilic, possessing both a fat-soluble (lipophilic) triterpenoid end and a water-soluble (hydrophilic) sugar end. researchgate.net This dual nature gives them surfactant properties, causing them to form a soap-like foam when agitated in water, from which their name (from Latin sapo, meaning soap) is derived. researchgate.net

In plant biology, triterpenoid saponins are considered secondary metabolites that are not essential for basic survival but provide an evolutionary advantage. medchemexpress.com They play a crucial role in plant defense systems, protecting against pathogenic microbes and herbivores. nih.govnumberanalytics.com The interest in these compounds within phytochemistry is driven by their structural complexity and their broad spectrum of biological activities, which include anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects. biointerfaceresearch.comnih.gov This has made them a subject of intense research for potential applications in the pharmaceutical, cosmetic, and food industries. nih.gov

Classification and Structural Context of Bayogenin (B190646) 3-O-beta-D-glucopyranoside as a Glycosylated Triterpenoid

Bayogenin 3-O-beta-D-glucopyranoside is a specific example of a triterpenoid saponin. Its classification is based on the structure of its constituent parts: the aglycone and the attached sugar moiety.

Aglycone Skeleton: The aglycone of this compound is Bayogenin. nih.gov Bayogenin has a pentacyclic (five-ring) structure and is classified as an oleanane-type triterpenoid. nih.govresearchgate.net The oleanane (B1240867) skeleton is one of the most widespread types of triterpenoid aglycones found in plants. nih.gov

Glycosylation: The name "3-O-beta-D-glucopyranoside" specifies the nature and attachment of the sugar component. A single D-glucose sugar unit is attached to the bayogenin aglycone at the carbon-3 position via an ether linkage.

Desmosidic Classification: Saponins are further classified based on the number of sugar chains attached to the aglycone. Compounds with a single sugar chain, like this compound, are termed monodesmosidic saponins . mdpi.comiomcworld.comcambridge.org Saponins with two sugar chains are called bidesmosidic. mdpi.comcambridge.org Bidesmosidic saponins are often considered a dormant form in plants and can be less biologically active than their monodesmosidic counterparts. nih.gov

This specific glycosylation pattern and oleanane framework define the precise chemical identity of this compound and provide a basis for understanding its chemical properties and biological activities.

| Property | Data |

| Compound Name | This compound |

| CAS Number | 104513-86-2 |

| Molecular Formula | C₃₆H₅₈O₁₀ |

| Molecular Weight | 650.84 g/mol |

| Aglycone | Bayogenin (Oleanane-type) |

| Glycosylation | Monodesmosidic (one glucose unit at C-3) |

| Known Sources | Polygala japonica, Dolichos kilimandscharicus, Caryocar glabrum |

| Reported Activity | Anti-inflammatory |

Table 1: Chemical and Research Properties of this compound. medchemexpress.comchemfaces.comglpbio.combioglyco.com

Academic Relevance and Research Significance of Natural Product Chemistry

The study of natural products, such as triterpenoid saponins, is a cornerstone of medicinal and organic chemistry. bioglyco.com Historically, compounds derived from nature have been a rich source of therapeutic agents and have provided the inspiration for the development of many modern drugs. nih.gov The academic pursuit of natural product chemistry is significant for several reasons:

Discovery of Novel Bioactive Compounds: Natural sources represent a vast and largely untapped reservoir of chemical diversity. Research into compounds like this compound, which has demonstrated anti-inflammatory activity, can lead to the identification of new pharmacophores or lead compounds for drug development. nih.govmedchemexpress.comglpbio.com Saponins, in particular, are investigated for a wide array of potential therapeutic uses, including as anticancer, anti-inflammatory, and antiviral agents. biointerfaceresearch.comnih.govnumberanalytics.com

Challenging Synthetic Targets: The complex, three-dimensional structures of natural products provide challenging targets for organic synthesis. Developing methods to synthesize these molecules in the laboratory drives innovation in chemical reactions and strategies.

Tools for Chemical Biology: Natural products often interact with specific biological targets, such as proteins or enzymes. They can be used as molecular probes to investigate biological pathways and better understand the molecular basis of diseases. medchemexpress.com

The investigation of this compound, isolated from plants like Polygala japonica, is a clear example of this research paradigm. chemfaces.com Studies have confirmed its anti-inflammatory properties, highlighting the potential for saponins to yield valuable molecules for further pharmacological investigation. medchemexpress.comglpbio.com

| Plant Species | Family | Part(s) Used |

| Polygala japonica Houtt. | Polygalaceae | Aerial parts |

| Dolichos kilimandscharicus Taub. | Fabaceae | Not specified |

| Caryocar glabrum (Aubl.) Pers. | Caryocaraceae | Not specified |

Table 2: Documented Plant Sources of this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-31(2)11-13-36(30(43)44)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(33(4,18-38)23(32)9-10-35(24,34)6)46-29-27(42)26(41)25(40)22(17-37)45-29/h7,20-29,37-42H,8-18H2,1-6H3,(H,43,44)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUJKJNUAOXJGL-WQMXAPTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Botanical Sources of Bayogenin 3 O Beta D Glucopyranoside

Isolation and Identification from Polygala japonica Houtt.

Polygala japonica Houtt., a plant species belonging to the Polygalaceae family, is a well-documented source of Bayogenin (B190646) 3-O-beta-D-glucopyranoside. xcessbio.commedchemexpress.comglpbio.com Research on the chemical constituents of this plant has led to the isolation and structural elucidation of numerous saponins (B1172615). In one study, ten new oleanane-type saponins were isolated from the aerial parts of Polygala japonica Houtt., alongside the known saponin (B1150181), Bayogenin 3-O-beta-D-glucopyranoside. jst.go.jp Its structure was confirmed through spectroscopic and chemical methods. chemfaces.com This plant is recognized as a primary natural source for this specific compound. xcessbio.commedchemexpress.comglpbio.comchemfaces.com

Detection and Characterization in Medicago Species

The genus Medicago, commonly known as medick or burclover, is rich in triterpenoid (B12794562) saponins, with bayogenin being one of the frequently occurring aglycones. nih.govnih.gov These saponins are complex mixtures of triterpene glycosides. nih.govresearchgate.net

The aboveground parts of Medicago arabica (spotted medick) have been found to contain various triterpenoid saponins, including glycosides of bayogenin. scispace.com Studies have characterized the saponin profile of M. arabica as comprising mono- and bidesmosides of several aglycones, including bayogenin. nih.gov Specifically, two glycosides of bayogenin, 3-O-α-L-arabinopyranosyl bayogenin and 3-O-α-L-arabinopyranosyl-28-O-β-D-glucopyranosyl bayogenin, were identified and tested for their biological activities. scispace.com

Medicago polymorpha (burclover) is another species within the genus where bayogenin-containing saponins have been identified. nih.gov Research has led to the isolation of twelve triterpene saponins from this plant, which are glycosides of aglycones such as echinocystic acid, hederagenin, soyasapogenol B, and bayogenin. nih.gov Two new triterpenoid glycosides, medicago-saponins P1 and P2, were isolated from the aerial parts of Medicago polymorpha L., along with five other known glycosides. nih.gov

Eighteen triterpene saponins have been isolated from the leaves of Medicago arborea (tree medick). researchgate.net The structures of these compounds were elucidated using spectroscopic and chemical methods, revealing them to be glycosides of several aglycones, including bayogenin. researchgate.net This highlights the diversity of saponin structures, even within a single plant species.

| Medicago Species | Part of Plant | Aglycone | Type of Glycoside |

| Medicago arabica | Aboveground parts | Bayogenin | Monodesmosides and Bidesmosides |

| Medicago polymorpha | Aerial parts | Bayogenin | Triterpenoid glycosides |

| Medicago arborea | Leaves | Bayogenin | Triterpene saponins |

Occurrence in Chenopodium bonus-henricus L.

Chenopodium bonus-henricus L., also known as Good-King-Henry, has been a subject of phytochemical investigation, leading to the isolation of several saponins from its roots. nih.govmdpi.comresearchgate.net Among the compounds identified are glycosides of bayogenin. mdpi.comresearchgate.netpensoft.net Specifically, research has detailed the isolation of 3-O-L-α-arabinopyranosyl-bayogenin-28-O-β-glucopyranosyl ester and 3-O-β-glucuronopyranosyl-bayogenin-28-O-β-glucopyranosyl ester from the roots of this plant. nih.govresearchgate.net

| Isolated Compound | Plant Part |

| 3-O-L-α-arabinopyranosyl-bayogenin-28-O-β-glucopyranosyl ester | Roots |

| 3-O-β-glucuronopyranosyl-bayogenin-28-O-β-glucopyranosyl ester | Roots |

Identification in Rice (Oryza sativa)

Recent metabolomic studies have identified a related saponin, Bayogenin 3-O-cellobioside, in rice (Oryza sativa). biorxiv.orgnih.govresearchgate.netscite.ai This compound accumulates in rice plants, in both susceptible and resistant cultivars, exclusively in response to infection by the rice blast fungus Pyricularia oryzae. nih.gov While monocots like rice are generally considered poor in triterpenoids, this finding indicates that they can produce protective saponins. biorxiv.orgnih.gov The level of Bayogenin 3-O-cellobioside was found to directly correlate with the resistance of the rice cultivars to the pathogen. biorxiv.orgnih.gov For in vitro assays related to this research, the commercially available Bayogenin 3-O-β-D-glucopyranoside was used to investigate the effects of glycosylated bayogenin. biorxiv.orgbiorxiv.org

Isolation from Aster batangensis

The genus Aster is a known source of various triterpenoid saponins. mdpi.com While this compound itself has not been explicitly reported as a direct isolate from Aster batangensis in the provided research, extensive studies on this plant have led to the isolation of several other closely related bayogenin glycosides from its roots. nih.govnih.gov These findings are significant as they establish the presence of the core bayogenin structure within this species.

In 1995, two separate research efforts detailed the isolation and structural elucidation of multiple novel triterpenoid saponins from Aster batangensis. nih.govnih.gov One study identified two new saponins, named asterbatanoside D and E. nih.gov Another investigation isolated four different novel triterpenoid saponins, designated asterbatanoside F, G, H, and I. nih.gov

The structures of these compounds were established as complex glycosides of bayogenin, determined through the use of mass spectrometry, 1D and 2D nuclear magnetic resonance (NMR) techniques, and chemical reactions. nih.govnih.gov For instance, asterbatanoside D was identified as 3-O-beta-D-glucopyranosyl-bayogenin-28-O-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranoside. nih.gov This structure features the same initial glucose linkage at the 3-O position as this compound but includes additional sugar moieties attached elsewhere on the bayogenin aglycone.

The detailed research findings from these studies on Aster batangensis are summarized in the table below, showcasing the variety of bayogenin-derived saponins isolated from this plant.

Table 1: Triterpenoid Saponins Isolated from Aster batangensis

| Compound Name | Molecular Structure | Reference |

|---|---|---|

| Asterbatanoside D | 3-O-beta-D-glucopyranosyl-bayogenin-28-O-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranoside | nih.gov |

| Asterbatanoside E | 3-O-6'-acetyl-beta-D-glucopyranosyl-bayogenin-28-O-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranoside | nih.gov |

| Asterbatanoside F | 3-O-beta-D-glucopyranosyl-23-O-acetyl-bayogenin-28-O-beta-D-glucopyranosyl-(1->6)-[alpha-L-rhamnopyranosyl-(1->2)]-beta-D-glucopyranoside | nih.gov |

| Asterbatanoside G | 3-O-beta-D-glucopyranosyl-bayogenin-28-O-beta-D-glucopyranosyl-(1->6)-[alpha-L-rhamnopyranosyl-(1->2)]-beta-D-glucopyranoside | nih.gov |

| Asterbatanoside H | 3-O-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-bayogenin-28-O-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranoside | nih.gov |

Biosynthetic Pathways and Enzymatic Regulation of Bayogenin 3 O Beta D Glucopyranoside

Triterpene Aglycone Biosynthesis (e.g., β-amyrin pathway)

The formation of the bayogenin (B190646) aglycone is rooted in the isoprenoid pathway, which produces the universal triterpenoid (B12794562) precursor, 2,3-oxidosqualene. nih.gov This precursor serves as a critical branch point between the biosynthesis of primary metabolites like sterols and specialized secondary metabolites such as triterpene saponins (B1172615). nih.govnih.gov

The key steps in the biosynthesis of the bayogenin skeleton are:

Cyclization of 2,3-Oxidosqualene: The first committed step in the formation of the bayogenin backbone is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS), which shapes the linear precursor into the pentacyclic oleanane (B1240867) skeleton of β-amyrin. nih.govresearchgate.net

Oxidative Modifications: Following its formation, the β-amyrin skeleton undergoes a series of regio- and stereospecific oxidative reactions. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (P450s), a diverse family of enzymes responsible for the vast structural variety of triterpenoids. frontiersin.orgfrontiersin.org In the model legume Medicago truncatula, the pathway to bayogenin involves several characterized P450 enzymes. For instance, CYP716A12 is known to catalyze the oxidation of β-amyrin at the C-28 position to yield oleanolic acid. researchgate.net Subsequently, other P450s, such as CYP72A67 and CYP72A68, introduce hydroxyl groups. The formation of bayogenin specifically requires oxidations at both the C-2 and C-23 positions of the oleanane skeleton. nih.govresearchgate.net

Table 1: Key Enzymes in Bayogenin Aglycone Biosynthesis

| Enzyme | Abbreviation | Function | Precursor | Product |

| β-amyrin synthase | bAS | Cyclization | 2,3-Oxidosqualene | β-amyrin |

| Cytochrome P450 Monooxygenases | P450s | Oxidation/Hydroxylation | β-amyrin & Intermediates | Bayogenin |

Glycosylation Mechanisms Mediated by Glycosyltransferases (e.g., UDP-GTs)

Glycosylation is the final and crucial step that imparts the characteristic amphipathic nature to saponins, significantly influencing their biological activity. This process involves the attachment of sugar moieties to the triterpenoid aglycone. In the case of Bayogenin 3-O-beta-D-glucopyranoside, a single glucose unit is attached to the bayogenin core.

This reaction is catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.gov UGTs utilize an activated sugar donor, typically UDP-glucose, to transfer the glycosyl group to a specific hydroxyl group on the acceptor molecule (the bayogenin aglycone). expasy.org This enzymatic transfer results in the formation of a glycosidic bond. mdpi.com Research in Medicago truncatula has identified several UGTs involved in saponin (B1150181) biosynthesis. For example, UGT73F3 has been shown to glycosylate multiple sapogenins, including bayogenin. nih.gov Additionally, other studies have pinpointed UGTs that specifically add glucose to the C-3 position of hemolytic sapogenins, a category that includes bayogenin. nih.gov

Enzymatic Specificity in Glycoside Formation

The formation of this compound, as opposed to other potential glycosides, is a testament to the high degree of specificity exhibited by the enzymes involved. UGTs, in particular, demonstrate remarkable regiospecificity, meaning they selectively catalyze the formation of a glycosidic bond at a particular position on the substrate. frontiersin.orgnih.gov

The specificity for the 3-O position on the bayogenin molecule is determined by the three-dimensional structure of the UGT's active site. This site binds both the bayogenin aglycone and the UDP-glucose donor in a precise orientation that facilitates the nucleophilic attack from the C-3 hydroxyl group of bayogenin onto the anomeric carbon of the glucose molecule. nih.gov This ensures that glycosylation occurs exclusively at this position, leading to the synthesis of a single, well-defined isomer. This enzymatic control is fundamental for producing a consistent chemical profile of saponins within a plant species.

Genetic Determinants of Saponin Biosynthesis in Plant Systems

The entire biosynthetic pathway for this compound is encoded at the genetic level. The enzymes responsible for each step—from the initial cyclization to the final glycosylation—are encoded by specific genes. The expression of these genes is tightly regulated, allowing the plant to control the production of saponins in different tissues and at different developmental stages. mdpi.com

Key genetic determinants include:

Oxidosqualene Cyclase Genes: Genes encoding β-amyrin synthase (bAS) initiate the pathway toward the oleanane-type saponins. frontiersin.org

Cytochrome P450 Genes: A large number of P450 genes are responsible for the extensive oxidative decoration of the triterpene skeleton. Identifying the specific P450s for each hydroxylation step is a key area of research. nih.govbiorxiv.org

UDP-Glycosyltransferase Genes: The UGT gene superfamily is vast, with specific members encoding the enzymes that attach sugar moieties to the aglycones. nih.govfrontiersin.org In M. truncatula, genes like UGT73F3 have been functionally characterized in saponin biosynthesis. nih.gov

Regulatory Genes: The expression of these biosynthetic genes is often coordinated by transcription factors (TFs). mdpi.com In legumes, transcription factors from families such as bHLH (e.g., TSAR1, TSAR2) can activate the saponin biosynthesis pathways in response to developmental cues or environmental stimuli like the phytohormone methyl jasmonate. nih.govmdpi.com This regulatory network allows the plant to modulate saponin production as part of its defense strategy. frontiersin.org

Table 2: Genetic Determinants in Saponin Biosynthesis (Examples from Medicago truncatula)

| Gene/Gene Family | Encoded Protein/Enzyme | Role in Biosynthesis |

| bAS | β-amyrin synthase | Forms the initial triterpene skeleton. |

| CYP716A12, CYP72A67, etc. | Cytochrome P450s | Catalyze oxidative modifications of the aglycone. |

| UGT73F3, UGT73F18, etc. | UDP-Glycosyltransferases | Catalyze the final glycosylation step. |

| TSAR1, TSAR2, TSAR3 | bHLH Transcription Factors | Regulate the expression of biosynthetic genes. |

Investigation of Biological Activities and Pharmacological Effects

Antifungal Activities

Bayogenin (B190646) 3-O-beta-D-glucopyranoside has demonstrated notable antifungal properties, particularly against the rice blast fungus, Pyricularia oryzae (syn. Magnaporthe oryzae), a significant pathogen affecting rice cultivation worldwide.

Inhibition of Fungal Pathogen Development (e.g., Pyricularia oryzae)

Studies have shown that glycosylated bayogenin, specifically Bayogenin 3-O-beta-D-glucopyranoside, acts as a potent phytochemical that specifically targets the infectious development of P. oryzae. researchgate.net Research indicates that this compound can significantly inhibit the vegetative growth of the fungus when added to culture media. researchgate.net In contrast, the non-glycosylated form, Bayogenin, does not show the same inhibitory effects on the pathogen's development, highlighting the crucial role of the glucopyranoside moiety in its antifungal activity. researchgate.netnih.gov This specificity was further demonstrated when other glycosides, such as Hederagenin and oleanolic acid, failed to inhibit the spore germination and pathogenic development of the rice blast fungus. researchgate.net

Dose-Dependent Inhibition of Conidia Germination and Appressorium Formation

The mechanism of fungal inhibition by this compound involves the disruption of critical early stages of infection: conidia germination and the formation of appressoria (specialized infection structures). Research has established a clear dose-dependent relationship in this inhibitory action. In vitro assays using conidia from the P. oryzae Guy11 strain showed that increasing concentrations of this compound resulted in a corresponding increase in the inhibition of both conidia germination and the subsequent formation of appressoria. researchgate.netnih.gov This effect was observed at concentrations ranging from 5 nM/L to 100 nM/L. researchgate.netnih.gov

The table below summarizes the observed dose-dependent inhibitory effects.

| Concentration of this compound | Effect on P. oryzae Conidia Germination | Effect on P. oryzae Appressorium Formation |

| 5 nM/L | Dose-dependent inhibition observed researchgate.netnih.gov | Dose-dependent inhibition observed researchgate.netnih.gov |

| 10 nM/L | Dose-dependent inhibition observed researchgate.net | Dose-dependent inhibition observed researchgate.net |

| 100 nM/L | Dose-dependent inhibition observed nih.gov | Dose-dependent inhibition observed nih.gov |

Anti-inflammatory Properties

This compound has been identified as a triterpenoid (B12794562) saponin (B1150181) with anti-inflammatory properties. nih.govmedchemexpress.combioglyco.comxcessbio.com It is one of several saponins (B1172615) isolated from Polygala japonica, a plant used in folk medicine to treat inflammatory conditions. nih.govresearchgate.net

A bioassay-guided investigation of extracts from Polygala japonica identified six distinct triterpene glycosides. nih.gov These compounds were evaluated for their anti-inflammatory activity using an in vivo carrageenan-induced mouse paw edema test. nih.govresearchgate.net Among the isolated compounds, the saponin designated as saponin 5 demonstrated significant anti-inflammatory effects on both phases of acute paw edema. nih.gov Furthermore, in an in vitro setting, saponin 5 was found to significantly inhibit the production of the inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, without affecting the viability of the macrophages. nih.gov While this compound is a known saponin from this plant, the exact identity of "saponin 5" in this specific study requires further clarification to definitively attribute these specific results. However, the study confirms the presence of potent anti-inflammatory saponins within the plant from which this compound is derived.

Neuroprotective Effects in In Vitro Oxidative Stress Models

Following a review of available scientific literature, no specific research studies detailing the neuroprotective effects of this compound in in vitro oxidative stress models were found. While saponins from the Polygala genus, in general, have been reported to possess neuroprotective properties, specific data for this compound is not available. researchgate.net

Enzyme Inhibitory Activities

Anti-α-glucosidase Activity

Based on a thorough search of scientific databases, no studies investigating or reporting the anti-α-glucosidase activity of this compound could be located.

Lipoxygenase Inhibitory Effects

Following a thorough review of scientific literature, no specific studies detailing the lipoxygenase inhibitory effects of this compound were identified. While this triterpenoid saponin, isolated from sources such as Polygala japonica, has been noted for its general anti-inflammatory properties, research specifically quantifying its interaction with lipoxygenase (LOX) enzymes is not publicly available.

Consequently, there are no detailed research findings or data tables, such as IC50 values or percentage of inhibition against specific lipoxygenase isoforms (e.g., 5-LOX, 15-LOX), to present in this section. Further research is necessary to determine and characterize the potential lipoxygenase inhibitory effects of this compound.

Structure Activity Relationship Studies of Bayogenin 3 O Beta D Glucopyranoside

Role of Glycosylation in Modulating Biological Activity

Glycosylation, the enzymatic process of attaching glycans (sugars) to proteins, lipids, or other organic molecules, is a pivotal factor in the biological activity of many natural compounds, including the triterpenoid (B12794562) saponin (B1150181) Bayogenin (B190646) 3-O-beta-D-glucopyranoside. This compound, isolated from plants such as Polygala japonica, is known for its anti-inflammatory properties. medchemexpress.comglpbio.combioglyco.com The presence of the beta-D-glucopyranoside moiety at the C-3 position of the bayogenin aglycone is not merely a structural embellishment but a crucial determinant of its pharmacological profile.

Research indicates that glycosylation is often required to transform saponins (B1172615) into their bioactive state. This is exemplified in studies on the antifungal activity of bayogenin derivatives against the rice blast fungus Pyricularia oryzae. The glycosylated forms of bayogenin, including Bayogenin 3-O-beta-D-glucopyranoside, have been shown to possess potent inhibitory effects on fungal spore germination, a critical step in the infection process. This suggests that the sugar moiety is essential for the compound's ability to interact with and disrupt biological membranes or specific cellular targets within the fungus.

The hydrophilic nature of the sugar residue, combined with the lipophilic triterpenoid core, imparts an amphiphilic character to the molecule. This dual nature is fundamental to the ability of saponins to interact with cell membranes, a key mechanism for their biological actions. Therefore, the glycosylation of bayogenin is a critical factor that modulates its solubility, cell permeability, and ultimately, its bioactivity.

Comparative Analysis of Glycosylated vs. Aglycone Forms of Bayogenin

A direct comparison between the biological activities of this compound (the glycoside) and its aglycone, bayogenin, highlights the profound impact of the sugar moiety. In the context of antifungal activity, a stark contrast is observed.

Studies have demonstrated that while glycosylated bayogenin effectively inhibits the germination of P. oryzae spores, the non-glycosylated aglycone form, bayogenin, is largely inactive. Spores treated with the aglycone were able to germinate and form functional appressoria, the specialized infection structures of the fungus. This finding strongly indicates that the glucopyranoside group is indispensable for the antifungal properties of the molecule.

While direct comparative studies on the anti-inflammatory activity of bayogenin and its glycoside are less prevalent in publicly available research, general principles observed in other flavonoids and saponins often suggest that the aglycone can be more potent in in vitro assays. This is attributed to the smaller size and increased lipophilicity of the aglycone, which can facilitate easier passage across cell membranes to reach intracellular targets. However, the glycoside form often exhibits improved solubility and bioavailability in vivo. For instance, in the case of certain flavonoids, the aglycones demonstrated greater anti-inflammatory activity by reducing tumor necrosis factor-alpha (TNF-α) production and inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, whereas their glycoside counterparts showed no significant effects. nih.gov

| Compound | Form | Effect on Spore Germination |

|---|---|---|

| This compound | Glycoside | Inhibited |

| Bayogenin | Aglycone | No significant inhibition |

Influence of Sugar Moiety Composition on Bioactivity

The type and structure of the sugar moiety attached to the bayogenin core can further fine-tune its biological activity. This is not simply a matter of the presence or absence of a sugar, but also its specific composition and linkage.

For example, research on the defense mechanisms of rice against the blast fungus has identified another glycoside of bayogenin, Bayogenin 3-O-cellobioside. This compound, which has a disaccharide (cellobiose) attached to the bayogenin core, was also found to be a potent antifungal metabolite. While this compound significantly inhibited the germination of P. oryzae spores, Bayogenin 3-O-cellobioside demonstrated a broader inhibitory effect, impacting both spore germination and the subsequent vegetative development of the fungus.

This suggests that the complexity of the sugar chain can influence the spectrum of biological activity. The presence of an additional glucose unit in the cellobioside moiety may enhance the molecule's interaction with fungal cell wall components or other targets, leading to a more pronounced effect. The nature of the glycosidic linkage and the number of sugar units are known to be important factors in the structure-activity relationships of saponins.

| Compound | Sugar Moiety | Observed Antifungal Effect |

|---|---|---|

| This compound | Monosaccharide (Glucose) | Inhibition of spore germination |

| Bayogenin 3-O-cellobioside | Disaccharide (Cellobiose) | Inhibition of spore germination and vegetative development |

Impact of Core Structure and Functional Groups on Biological Responses

The biological activity of this compound is not solely dictated by its sugar component; the intrinsic chemical features of the bayogenin aglycone core are also of paramount importance. Bayogenin is a pentacyclic triterpenoid of the oleanane (B1240867) series, and its rigid, complex structure provides a specific three-dimensional scaffold for interaction with biological targets.

The specific arrangement of hydroxyl groups and the carboxylic acid function on the bayogenin core are critical for its activity. These functional groups can participate in specific binding interactions with receptors or enzymes, thereby modulating cellular signaling pathways. For instance, the anti-inflammatory effects of many triterpenoids are linked to their ability to inhibit key enzymes and transcription factors involved in the inflammatory cascade. The precise orientation of these functional groups on the triterpenoid skeleton is crucial for achieving a high affinity and specificity for their molecular targets.

Advanced Analytical and Research Methodologies

Metabolomics Profiling and Chemometric Analysis for Saponin (B1150181) Mixtures

Metabolomics provides a powerful platform for the comprehensive analysis of saponins (B1172615) within complex biological mixtures, moving beyond the identification of individual compounds to profile the entire saponin composition. nih.gov This approach is crucial for understanding the chemical variations in natural extracts and for authenticating materials. nih.gov Advanced analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC), are central to these methodologies. nih.govcreative-proteomics.com

The large datasets generated from these analyses necessitate the use of chemometric and multivariate analysis techniques to interpret the results. acs.org This allows for the discrimination between samples based on their metabolic fingerprints. acs.org In the study of P. notoginseng, this approach led to the identification of 32 saponins as potential markers for differentiating various parts of the root. acs.org Such methods are invaluable for the quality control and rational application of natural products containing complex saponin mixtures. acs.org

Table 1: Techniques in Metabolomic Analysis of Saponins

| Technique | Application | Outcome | Source |

|---|---|---|---|

| LC/MS with negative ion electrospray | Metabolomic analysis of Quillaja saponaria bark extracts | Identification of over 100 saponins, including novel structures. nih.gov | nih.gov |

| UPLC-Q-TOF MS | Nontargeted metabolomics for discrimination of different parts of Panax notoginseng root | Identification of 32 potential saponin markers for sample differentiation. acs.org | acs.org |

| HPLC/PDA/ESI/MS/MS | Profiling and identification of saponins in Medicago sativa and Medicago truncatula | Identified 15 saponins in M. sativa and 27 in M. truncatula. researchgate.net | researchgate.net |

Quantitative Analysis Techniques for Bayogenin (B190646) 3-O-beta-D-glucopyranoside

Accurate quantification of Bayogenin 3-O-beta-D-glucopyranoside relies on validated analytical methods, with High-Performance Liquid Chromatography (HPLC) being a primary technique for determining purity. bioglyco.com Mass spectrometry-based methods are also highly sensitive for the detection, identification, and quantification of various saponins, even at low abundance levels. creative-proteomics.com Techniques combining HPLC with mass spectrometry, such as HPLC-MS and HPLC-ESI-MS/MS, are effective for separating and quantifying organic molecules from complex samples. creative-proteomics.com

Table 2: Validation Parameters for a UPLC-Q-TOF MS Saponin Quantification Method

| Parameter | Result | Significance |

|---|---|---|

| Linearity (r²) | > 0.999 | Indicates a strong correlation between concentration and instrument response. acs.org |

| Limit of Detection (LOD) | 0.0038–0.0146 µg/mL | The lowest concentration of the analyte that can be reliably detected. acs.org |

| Limit of Quantification (LOQ) | 0.0171–0.0541 µg/mL | The lowest concentration of the analyte that can be accurately quantified. acs.org |

| Intra-day Precision | 1.28–3.00% | Shows the reproducibility of results within the same day. acs.org |

| Inter-day Precision | 1.22–3.44% | Shows the reproducibility of results on different days. acs.org |

| Repeatability | 1.08–3.84% | Demonstrates the precision of the method under the same operating conditions over a short interval. acs.org |

| Recovery | 97.70–103.03% | Indicates the accuracy of the method in measuring the true amount of saponin in the sample. acs.org |

In Vitro Cellular Assays for Biological Activity Assessment

The biological activities of this compound, a triterpenoid (B12794562) saponin, have been primarily associated with anti-inflammatory effects. medchemexpress.comglpbio.com The assessment of such biological activities is conducted through a variety of in vitro cellular assays designed to measure specific physiological responses. These assays are fundamental in screening natural compounds and elucidating their potential therapeutic relevance.

A wide range of in vitro assays can be employed to evaluate the biological effects of natural compounds. For example, studies on other phytochemicals like flavones have utilized assays to assess anti-α-amylase, anti-acetylcholinesterase, and anti-xanthine oxidase activities to measure enzymatic inhibition. nih.gov To determine cytotoxic or anticancer potential, assays using various cancer cell lines such as HCT-116 (colon), MCF7 (breast), and OVCAR-3 (ovarian) are commonly used. nih.gov The results are often reported as IC₅₀ values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. nih.gov For antioxidant potential, assays measuring free radical scavenging capacity are employed. nih.gov While specific synaptosome viability or fungal cell assay data for this compound are not detailed in the provided context, these types of specialized assays are crucial for investigating neuroprotective or antifungal activities, respectively.

Table 3: Examples of In Vitro Assays for Biological Activity

| Assay Type | Biological Activity Assessed | Example Endpoint |

|---|---|---|

| Enzyme Inhibition Assays | Anti-inflammatory, Metabolic regulation | IC₅₀ value for Xanthine Oxidase inhibition. nih.govnih.gov |

| Anticancer Cell Line Assays | Cytotoxicity, Anti-proliferative effects | IC₅₀ values against HCT-116, MCF7, OVCAR-3 cell lines. nih.gov |

| Antioxidant Assays | Free radical scavenging | Dose-dependent scavenging activity. nih.gov |

| DNA Cleavage Assays | Genoprotective effects | Protective effect on DNA cleavage. nih.gov |

Cellular and Molecular Biological Assays for Mechanism Elucidation

Following the identification of a biological activity through initial in vitro screening, cellular and molecular biology assays are employed to elucidate the underlying mechanisms of action. For a compound like this compound with known anti-inflammatory properties, these assays would investigate its effects on specific cellular signaling pathways and molecular targets involved in the inflammatory response.

Mechanism elucidation often involves determining how a compound interacts with key proteins, such as enzymes or receptors. For instance, demonstrating the inhibition of an enzyme like xanthine oxidase can be a key step in explaining a compound's antioxidant activity. nih.gov Molecular docking studies can further support these findings by predicting the binding interactions between the compound and the protein's active site. nih.gov

To understand anti-inflammatory mechanisms, researchers might investigate the compound's effect on inflammatory pathways involving molecules such as GSK3 beta, p38/MAPK14, or MEK1. The expression and activity of these and other related proteins can be measured using techniques like Western blotting with specific antibodies. The modulation of cellular metabolic activities can also be explored to understand broader effects on cell function and apoptosis. nih.gov These detailed molecular investigations are essential for understanding how a compound exerts its biological effects at a cellular level, providing a scientific basis for its observed activities.

Ecosystemic and Agricultural Research Perspectives

Role in Plant Defense Mechanisms and Immunity Against Pathogens

Bayogenin (B190646) 3-O-beta-D-glucopyranoside is a member of the saponin (B1150181) family, a class of secondary metabolites that play a crucial role in plant defense. nih.govnumberanalytics.com Saponins (B1172615) are naturally occurring glycosylated triterpenoids or steroids that serve as preformed antimicrobial compounds, or phytoanticipins, providing a first line of chemical defense against a wide array of pathogens. nih.govresearchgate.net Their defensive action is often attributed to their ability to interact with sterols in the cell membranes of invading organisms, leading to pore formation, loss of membrane integrity, and ultimately cell death. researchgate.netfrontiersin.org This mechanism grants them a broad spectrum of fungicidal, insecticidal, and antimicrobial properties. frontiersin.orgmdpi.com

Plants have evolved sophisticated defense systems, and saponins are an integral part of this arsenal. numberanalytics.commdpi.com They can be present constitutively in healthy plant tissues or their production can be induced in response to pathogen attack. numberanalytics.comresearchgate.net Research has demonstrated that these compounds are effective against a wide range of plant pathogens, including fungi and bacteria. nih.govfrontiersin.orgmdpi.com

Specifically, in vitro studies on the rice blast fungus, Pyricularia oryzae, have highlighted the direct role of glycosylated bayogenin in plant defense. nih.govbiorxiv.org Because a related natural compound, Bayogenin 3-O-cellobioside, was not commercially available for testing, researchers used Bayogenin 3-O-beta-D-glucopyranoside to investigate its effects on the pathogen's development. nih.govbiorxiv.org The results showed that this glycosylated form of bayogenin potently inhibits conidia germination and the formation of the appressorium, a specialized structure the fungus uses to infect plant cells. nih.govresearchgate.net In contrast, the non-glycosylated form (aglycone) of bayogenin did not have the same inhibitory effect, suggesting that the sugar moiety is crucial for its defensive activity against this pathogen. biorxiv.orgresearchgate.net These findings underscore the specific function of this compound as a potent phytochemical that disrupts the infectious development of pathogenic fungi. biorxiv.org

Contribution to Rice Blast Resistance

Rice blast, caused by the fungus Pyricularia oryzae (also known as Magnaporthe oryzae), is one of the most destructive diseases affecting rice production worldwide. nih.govfrontiersin.org Research into the biochemical basis of resistance has identified key metabolites that contribute to a plant's ability to fend off this pathogen. nih.gov A significant discovery in this area is the role of a novel saponin, Bayogenin 3-O-cellobioside, which accumulates in rice plants exclusively in response to P. oryzae infection. nih.govnih.gov

Studies involving different rice cultivars, from both japonica and indica lineages, revealed a direct correlation between the levels of Bayogenin 3-O-cellobioside and the plant's resistance to the blast fungus. nih.govnih.govscite.ai Highly resistant cultivars were found to accumulate significantly higher levels of this saponin upon infection compared to susceptible cultivars. nih.gov For instance, the completely resistant cultivar Pi-gm showed approximately 1000-fold higher levels of Bayogenin 3-O-cellobioside than moderately resistant cultivars. nih.gov This strong correlation points to the saponin as a key defense molecule in the rice-pathogen interaction. nih.govscite.ai

To confirm the direct antifungal activity of this class of saponin, in vitro assays were conducted using the commercially available this compound. nih.govbiorxiv.org The experiments demonstrated its efficacy in inhibiting the critical early stages of fungal infection.

Table 1: In Vitro Effects of Glycosylated Bayogenin on Pyricularia oryzae

| Compound Tested | Concentration | Observed Effect | Reference |

|---|---|---|---|

| This compound | Various concentrations | Inhibited conidia germination and appressorium development | nih.govresearchgate.net |

| Non-glycosylated Bayogenin | Not specified | Did not adversely affect conidia germination or appressorium morphogenesis | biorxiv.orgresearchgate.net |

| Bayogenin 3-O-cellobioside | Not commercially available for direct in vitro test | Levels in infected rice directly correlated with resistance attributes | nih.govnih.gov |

These findings were significant as they represented the first identification of a protective saponin in rice, a plant generally considered to be triterpenoid-poor. nih.govbiorxiv.org The research indicates that this compound, and by extension the naturally accumulating Bayogenin 3-O-cellobioside, are potent, non-cultivar-specific anti-blast metabolites. nih.govnih.gov

Potential for Sustainable Disease Management Strategies in Agriculture

The discovery of the potent antifungal properties of bayogenin saponins against a major agricultural pathogen like P. oryzae opens promising avenues for developing sustainable disease management strategies. nih.govnih.gov Over-reliance on chemical fungicides can lead to pathogen resistance, environmental pollution, and health concerns. frontiersin.org Harnessing a plant's natural defense mechanisms offers an eco-friendly alternative. mdpi.commdpi.com

The strong link between the accumulation of Bayogenin 3-O-cellobioside and rice blast resistance suggests that enhancing the expression of this saponin in crops could be a viable strategy for disease control. nih.govbiorxiv.orgnih.gov This could potentially be achieved through modern biotechnological approaches or advanced breeding programs. nih.gov Engineering cereal crops to produce higher levels of protective saponins like this compound represents an attractive and sustainable approach to bolstering crop immunity. nih.govnih.gov

The use of natural plant-derived compounds as biocides is a growing area of interest for integrated pest management (IPM). mdpi.com Saponins, including this compound, have demonstrated significant inhibitory activities against major plant pathogens and could be developed into novel biopesticides. frontiersin.orgmdpi.com Such strategies align with the broader goals of sustainable agriculture, which aim to reduce chemical inputs and enhance the ecological resilience of farming systems. mdpi.com Further research into the biosynthetic pathways of these compounds in rice could provide key targets for genetic enhancement, leading to new generations of disease-resistant crops. biorxiv.org

Future Research Trajectories and Academic Outlook

Elucidation of Comprehensive Molecular Signaling Pathways

The current understanding of the biological activities of Bayogenin (B190646) 3-O-beta-D-glucopyranoside, which include anti-inflammatory effects, suggests its interaction with specific molecular signaling pathways. bioglyco.comglpbio.commedchemexpress.com However, the precise mechanisms of action are yet to be fully elucidated. Future research will likely focus on delineating the complete signaling cascades modulated by this compound.

A key area of investigation will be the identification of the upstream receptors and downstream effector molecules that mediate the cellular responses to Bayogenin 3-O-beta-D-glucopyranoside. For instance, while its anti-inflammatory properties are known, the specific transcription factors, kinases, and cytokines that are regulated by this saponin (B1150181) require in-depth investigation. Techniques such as transcriptomics and proteomics will be instrumental in mapping these intricate pathways.

Furthermore, exploring the potential for pathway cross-talk is a crucial future direction. It is plausible that this compound does not act on a single, linear pathway but rather influences a network of interconnected signaling events. Unraveling these complex interactions will provide a more holistic understanding of its pharmacological effects. For example, studies on other saponins (B1172615) have revealed interactions with pathways like the p38 MAPK signaling cascade, suggesting a potential avenue for investigating this compound. nih.gov

Discovery of Novel Biological Targets

The diverse pharmacological effects attributed to this compound, including anti-inflammatory, antibacterial, antiviral, anti-anxiety, anticonvulsant, antioxidant, and anti-tumor activities, indicate that it may interact with multiple biological targets. A significant future research trajectory will be the systematic identification and validation of these targets.

One of the initial clues to its targeting mechanism comes from a study indicating that this compound can increase the expression of PPARα protein in the hippocampus of rats. This finding opens the door for more focused investigations into its role as a modulator of nuclear receptors and their downstream gene targets.

Future studies will likely employ a combination of computational and experimental approaches to uncover novel targets. In silico methods, such as molecular docking and virtual screening, can predict potential binding partners. These predictions can then be validated through in vitro binding assays and functional cellular assays. The identification of novel targets will not only enhance the understanding of this compound's mechanism of action but also expand its potential therapeutic applications.

Advanced Biosynthetic Engineering for Enhanced Production

The natural abundance of this compound in plants like Polygala japonica can be a limiting factor for its large-scale production and further research. chemfaces.com Therefore, a critical area of future research is the development of advanced biosynthetic engineering strategies to enhance its production.

This will involve a multi-pronged approach, starting with the elucidation of the complete biosynthetic pathway of this compound in its native plant species. This includes identifying and characterizing all the enzymes involved in the synthesis of the bayogenin aglycone and the subsequent glycosylation step.

Once the key enzymes are identified, metabolic engineering techniques can be applied to optimize the production in heterologous systems such as yeast or other microorganisms. frontiersin.org This could involve overexpressing rate-limiting enzymes, silencing competing pathways, and optimizing fermentation conditions. The successful implementation of these strategies could lead to a sustainable and cost-effective supply of this compound for extensive preclinical and potentially clinical studies.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive and holistic understanding of the biological effects of this compound, future research will need to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gove-enm.org This systems biology approach will allow researchers to move beyond a single-target or single-pathway focus and appreciate the compound's impact on the entire cellular network. nih.govnih.gov

By combining these multi-omics datasets, it will be possible to construct detailed models of the cellular response to this compound. e-enm.org This can help in identifying key regulatory hubs and predicting off-target effects. For example, integrating transcriptomic and metabolomic data could reveal how changes in gene expression induced by the compound lead to alterations in metabolic pathways.

Furthermore, a systems-level understanding can aid in the identification of biomarkers that predict the response to this compound and can help in personalizing its potential therapeutic applications. This integrated approach represents the future of pharmacology and will be essential in fully unlocking the therapeutic potential of natural compounds like this compound.

Q & A

Q. What are the key chemical identifiers and properties of Bayogenin 3-O-β-D-glucopyranoside relevant to laboratory handling?

Bayogenin 3-O-β-D-glucopyranoside (C₃₆H₅₈O₁₀; MW 650.84 g/mol, CAS 104513-86-2) is a triterpenoid saponin requiring storage at -20°C in inert solvents like DMSO or chloroform to maintain stability. Its solubility profile includes polar aprotic solvents, with purity ≥90% validated via HPLC and mass spectrometry (exact mass 650.4043 Da) .

Q. Which spectroscopic techniques confirm the structural integrity of Bayogenin 3-O-β-D-glucopyranoside in purified extracts?

Q. What plant sources and extraction methodologies yield Bayogenin 3-O-β-D-glucopyranoside for research?

Primary sources include Polygala japonica and Caryocar glabrum. Optimized extraction uses methanol-water (70:30 v/v) followed by silica gel chromatography. Authentication requires botanical vouchers and LC-MS alignment with published phytochemical profiles .

Advanced Research Questions

Q. How does glycosylation potentiate Bayogenin's antifungal activity against Pyricularia oryzae?

Glycosylation at the 3-OH position enhances amphiphilicity, enabling membrane interaction with fungal spores. In vitro assays (5–100 nM) demonstrate dose-dependent inhibition of appressorium formation (R² >0.85), while non-glycosylated Bayogenin shows no activity .

Q. What experimental parameters optimize in vitro testing of spore germination inhibition?

Protocols use hydrophobic coverslips to mimic plant surfaces, with P. oryzae spore suspensions (1×10⁵ spores/mL) treated across 5–100 nM concentrations. Quantification via hemocytometer counts and morphometric analysis of appressoria at 24 h ensures reproducibility .

Q. How do metabolomic approaches elucidate Bayogenin derivatives' role in rice blast resistance?

Untargeted metabolomics (LC-QTOF-MS) of infected rice cultivars identifies pathogen-induced glycosylated Bayogenin accumulation. Multivariate analysis (PCA, OPLS-DA) correlates metabolite levels with resistance scores, validated via targeted MRM assays for 3-O-galactoside isoforms .

Q. Why do structurally analogous triterpenoids like hederagenin lack antifungal efficacy?

Molecular dynamics simulations reveal Bayogenin’s C-28 carboxylic acid and β-D-glucopyranosyl orientation enable optimal membrane insertion. Substituting the 3-O-glycosyl group with α-L-rhamnose reduces spore inhibition by >90%, highlighting structural specificity .

Q. What mechanisms underlie selective inhibition of appressorium formation?

Transcriptomics of treated spores show downregulation of Pmk1 MAP kinase genes (e.g., MCK1, GAS2). RNAi knockdown confirms disruption of cAMP-PKA signaling critical for infection structure development .

Q. How are solubility challenges addressed in bioactivity assays?

Sequential solvent optimization uses DMSO stocks (≤0.1% final) with Tween-20 (0.01% v/v) to prevent aggregation. Dynamic light scattering monitors particle size (<200 nm) to ensure bioavailability .

Q. What orthogonal assays confirm anti-inflammatory activity in pharmacological models?

In vitro models use LPS-stimulated macrophages (RAW 264.7) with NO production measured via Griess reagent. Dose-response curves (10–100 μM) and IL-6/TNF-α ELISA quantify effects, validated with cytotoxicity controls (MTT assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.